Renin Inhibition: H-Leu-Leu-Val-Phe-OCH3 Exhibits a Defined Ki of 180 μM, Serving as the Prototype Comparator for Analog Development
The methyl ester derivative of the target compound, H-Leu-Leu-Val-Phe-OCH3, acts as a classical competitive inhibitor of renin, with a reported inhibition constant (Ki) of 180 μM against the enzyme [1]. This quantitative benchmark is critical for assessing the structure-activity relationship (SAR) of novel renin inhibitors. For example, a series of N-(α-hydroxyalkanoyl) derivatives of a truncated analog (Leu-Val-Phe-OCH3) were developed and compared to this prototype. The two most active compounds in that series, L-α-hydroxyisocaproyl-Leu-Val-Phe-OCH3 (Ki = 0.23 mM, or 230 μM) and L-α-hydroxyisovaleryl-Leu-Val-Phe-OCH3 (Ki = 0.3 mM, or 300 μM), were found to be more potent than the H-Leu-Leu-Val-Phe-OCH3 benchmark [2].
| Evidence Dimension | Inhibition Constant (Ki) for Renin |
|---|---|
| Target Compound Data | Ki = 180 μM (0.18 mM) |
| Comparator Or Baseline | L-α-hydroxyisocaproyl-Leu-Val-Phe-OCH3 (Ki = 0.23 mM or 230 μM); L-α-hydroxyisovaleryl-Leu-Val-Phe-OCH3 (Ki = 0.3 mM or 300 μM) |
| Quantified Difference | The H-Leu-Leu-Val-Phe-OCH3 prototype has a Ki value 50-120 μM lower (i.e., is 1.28- to 1.67-fold more potent) than the most active derivatives in the comparator series. |
| Conditions | In vitro inhibition of human amniotic renin, analyzed using Dixon plots. |
Why This Matters
This established Ki value allows researchers to use H-Leu-Leu-Val-Phe-OCH3 as a reliable, quantitative baseline for comparing the efficacy of novel renin inhibitors, ensuring experimental consistency across studies.
- [1] Majstoravich, J., et al. (n.d.). Several short peptide analogs of renin substrate were tested for their ability to inhibit renin. Sage CNPeReading. View Source
- [2] Johnson, R. L. (1980). N-(α-Hydroxyalkanoyl) derivatives of Leu-Val-Phe-OCH3 as inhibitors of renin. Journal of Medicinal Chemistry, 23(6), 666-669. View Source
